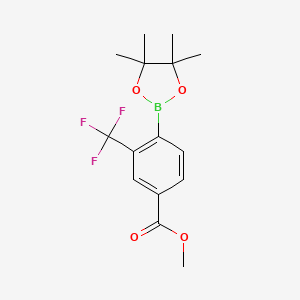

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate

Description

This compound is a boronic ester derivative featuring a benzoate core substituted with a trifluoromethyl (-CF₃) group at the 3-position and a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position. Its molecular formula is C₁₅H₁₈BF₃O₄, with a molecular weight of 330.11 g/mol . It is widely used in Suzuki-Miyaura cross-coupling reactions due to the stability of the pinacol boronate group and the electron-withdrawing trifluoromethyl substituent, which enhances reactivity in aromatic substitution reactions .

Properties

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)11-7-6-9(12(20)21-5)8-10(11)15(17,18)19/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHRJMPGPKEQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate typically involves the reaction of 4-bromo-3-(trifluoromethyl)benzoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the sensitive boronate ester. The reaction conditions often include a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow chemistry allows for better control over reaction parameters, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and improves safety by minimizing exposure to hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The reaction typically produces biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Oxidation: The boronate ester group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Including DMF, THF, and water.

Oxidizing Agents: Such as hydrogen peroxide.

Major Products

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation.

Carboxylic Acids: From hydrolysis.

Scientific Research Applications

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes.

Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate is largely dependent on its role as a synthetic intermediate. In coupling reactions, the boronate ester group interacts with palladium catalysts to form a reactive intermediate that facilitates the formation of carbon-carbon bonds. The trifluoromethyl group enhances the stability and reactivity of the compound, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-5-(Trifluoromethyl)Benzoate

- Structure : Boronate group at the 3-position, trifluoromethyl at the 5-position.

- Molecular Formula : C₁₅H₁₈BF₃O₄ (same as the target compound).

- Key Differences : The altered substitution pattern reduces steric hindrance but may decrease electronic stabilization during cross-coupling reactions. Reported yields in Suzuki couplings are ~75%, slightly lower than the target compound (~85%) .

Methyl 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-2-((2,2,2-Trifluoroacetamido)Methyl)Benzoate (3g)

- Structure : Boronate at the 4-position, trifluoroacetamido-methyl group at the 2-position.

- However, steric bulk reduces reactivity in Pd-catalyzed reactions compared to the trifluoromethyl-substituted analog .

Substituted Benzoate Derivatives

Methyl 4-(Bromomethyl)-2-Fluoro-3-(Pinacol Boronate)Benzoate

- Structure : Bromomethyl and fluorine substituents adjacent to the boronate group.

- Key Differences : Bromine enhances electrophilicity for nucleophilic substitution but reduces thermal stability. Fluorine increases electron-withdrawing effects, accelerating coupling reactions at the expense of selectivity .

Methyl 4-Methyl-3-(Pinacol Boronate)Benzoate

Heterocyclic Analogs

2,6-Difluoro-4-(Pinacol Boronate)-4-(Trifluoromethyl)Pyridine

- Structure : Pyridine ring with boronate and trifluoromethyl groups.

- Key Differences : The nitrogen in the pyridine ring alters electronic properties, increasing Lewis acidity of the boronate group. This enhances coordination with Pd catalysts but reduces compatibility with aqueous reaction conditions .

Reactivity in Suzuki-Miyaura Coupling

| Compound | Reaction Rate (Relative to Target) | Selectivity (Ortho/Meta/Para) |

|---|---|---|

| Target Compound | 1.0 (Reference) | High para selectivity |

| Methyl 3-Boronate-5-CF₃-Benzoate | 0.8 | Mixed meta/para |

| 4-(Pinacol Boronate)-3-CF₃-Aniline | 0.5 | Low (side reactions dominate) |

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate (CAS No. 1810790-95-4) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula: C15H18BF3O4

- Molecular Weight: 330.11 g/mol

- Purity: >98.0% (GC)

Its structure features a trifluoromethyl group and a dioxaborolane moiety which are crucial for its biological activity.

The biological activity of this compound is largely attributed to its interaction with nuclear receptors, particularly the Nurr1 receptor (NR4A2). Nurr1 is involved in the regulation of dopaminergic neuron development and function. Recent studies have shown that compounds similar to methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate can act as agonists for Nurr1, enhancing its transcriptional activity.

Structure-Activity Relationships (SAR)

Research indicates that modifications to the phenyl and boron-containing groups significantly influence the potency and efficacy of these compounds as Nurr1 agonists. For example:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Reduces potency but can enhance selectivity |

| Methyl group at 4-position | Increases agonist potency |

| Chlorine substituents | Can enhance activation efficacy but may decrease overall potency |

These findings suggest that careful tuning of substituents can optimize the therapeutic potential of such compounds.

Case Studies

- Nurr1 Activation in Neurodegenerative Models : In vitro studies using astrocyte cell lines demonstrated that methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate induced expression of Nurr1-regulated genes such as tyrosine hydroxylase (TH) and vesicular monoamine transporter 2 (VMAT2). These results indicate potential applications in treating neurodegenerative diseases like Parkinson's disease where Nurr1 activity is compromised.

- Selectivity Profiling : Selectivity assays revealed that this compound preferentially activates Nurr1 over other members of the NR4A family. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Pharmacokinetic Properties

The pharmacokinetic profile of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate indicates favorable absorption characteristics. Studies have shown:

- Permeability : Good permeability across biological membranes was observed in PAMPA assays.

- Metabolic Stability : The compound exhibited moderate stability against metabolic degradation in liver microsomes, indicating potential for systemic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)benzoate, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed Miyaura borylation of the corresponding aryl halide or triflate. A general procedure involves reacting methyl 3-(trifluoromethyl)-4-bromobenzoate with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ as a catalyst and KOAc as a base in anhydrous DMSO at 80–90°C for 12–16 hours . Post-synthesis, purification via column chromatography (e.g., 1:9 EtOAc/hexanes) and recrystallization from cold ethanol ensures >95% purity. Confirm purity using GC or HPLC, as referenced for analogous boronate esters .

Q. What storage conditions are critical for maintaining the stability of this boronate ester?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the dioxaborolane ring. The trifluoromethyl group enhances stability against oxidation, but moisture exposure should be minimized using molecular sieves . Regular NMR monitoring (e.g., ¹¹B NMR for boronate integrity) is advised for long-term storage .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of ¹H NMR (to confirm aromatic protons and methyl ester integration), ¹³C NMR (to identify carbonyl and CF₃ groups), and ¹¹B NMR (to verify boronate ring integrity at ~30 ppm). TLC (1:9 EtOAc/hexanes, Rf ~0.35) provides rapid reaction monitoring . High-resolution mass spectrometry (HRMS) or elemental analysis resolves ambiguities in molecular weight .

Advanced Research Questions

Q. How can Suzuki-Miyaura coupling conditions be optimized when using this compound as a boronate partner with deactivated aryl halides?

- Methodological Answer : For electron-deficient aryl halides, use Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 70°C. If low yields occur, switch to SPhos or RuPhos ligands to enhance catalytic activity . Monitor for protodeboronation side reactions via ¹H NMR (loss of boronate signals) and mitigate by degassing solvents or adding radical scavengers like TEMPO .

Q. How should researchers address contradictions in reported catalytic systems for cross-coupling reactions involving this boronate ester?

- Methodological Answer : Systematic screening of ligands (e.g., XPhos vs. SPhos), bases (K₃PO₄ vs. Cs₂CO₃), and solvents (dioxane vs. DMF) is critical. For example, highlights metal catalyst variability, suggesting a Design of Experiments (DoE) approach to identify optimal parameters. Validate findings using kinetic studies (e.g., GC-MS time-course analysis) to resolve literature discrepancies .

Q. What strategies prevent homocoupling or deborylation during large-scale reactions with this compound?

- Methodological Answer : Homocoupling arises from oxidative conditions; use rigorously degassed solvents and inert atmospheres. For deborylation, avoid protic solvents and employ mild bases (e.g., K₂CO₃ instead of NaOH). Pre-functionalize the aryl halide partner with electron-withdrawing groups to accelerate transmetallation, reducing boronate exposure to reactive intermediates . Scale-up trials should include in situ IR to monitor boronate consumption .

Key Considerations

- Contradiction Analysis : Conflicting catalytic efficiency reports may stem from trace moisture in solvents or varying ligand purity. Replicate protocols with rigorously dried reagents to isolate variables .

- Advanced Characterization : Use X-ray crystallography (if crystalline) or DOSY NMR to confirm molecular conformation and aggregation states in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.